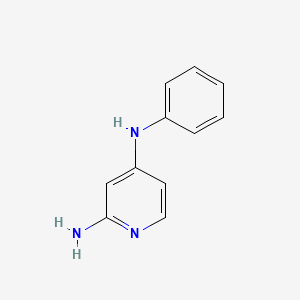

N4-Phenylpyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-phenylpyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNARASVPLLKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for N4-Phenylpyridine-2,4-diamine Core

The construction of the this compound scaffold can be achieved through several synthetic pathways, including both multi-step sequences from heterocyclic precursors and more direct approaches.

One established method for creating substituted diaminopyridines involves using pyrimidine (B1678525) precursors. For instance, 2,4,6-trichloropyrimidine (B138864) can be reacted with an appropriate amine to yield a mixture of mono-, di-, and tri-substituted pyrimidines. google.com These intermediates can then be further reacted to achieve the desired substitution pattern. google.com While this highlights a general strategy for building substituted aminopyrimidine structures, specific routes from 2,4-diamino-6-hydroxypyrimidine (B22253) to this compound involve several transformations. A general approach may include halogenation of the hydroxyl group, followed by nucleophilic substitution with aniline (B41778) at the 4-position, and subsequent reactions to form the pyridine (B92270) ring. The synthesis of related 2,4-pyrimidinediamine compounds often starts from materials like 2,4-dichloro-pyrimidine, which can directly react to form N2,N4-bis-substituted products. google.com

Another relevant precursor strategy involves the use of nitropyridine oxides. For example, a multi-step synthesis for a related compound, N2-methylpyridine-2,4-diamine, begins with the oxidation of 2-chloropyridine (B119429) to its N-oxide, followed by nitration to introduce a nitro group at the 4-position. Subsequent nucleophilic substitution and reduction steps yield the final diamine. A similar pathway could be envisioned for this compound, starting from a suitable pyridine precursor.

| Precursor Type | Key Steps | Resulting Structure Type |

| Chloropyrimidines | Sequential nucleophilic substitution with amines | Substituted Pyrimidinediamines |

| Pyridine N-oxides | Oxidation, Nitration, Nucleophilic Substitution, Reduction | Substituted Pyridinediamines |

This table summarizes general multi-step synthetic strategies that can be adapted for the synthesis of the this compound core.

Direct synthesis methods aim to construct the this compound core in fewer steps. These often involve condensation reactions or metal-catalyzed cross-coupling reactions. For example, the synthesis of N-Phenylpyridin-4-amine derivatives can be achieved through the condensation of 4-aminopyridine (B3432731) with benzaldehyde (B42025) or via palladium-catalyzed reaction of 4-bromopyridine (B75155) with aniline. ontosight.ai

The synthesis of diaminopyridine derivatives, in general, often utilizes nucleophilic substitution reactions. For instance, reacting 2,4-diaminopyridine with an alkyl halide under basic conditions is a plausible route for N-alkylation. For N4-phenyl substitution, coupling reactions like the Buchwald-Hartwig amination or Ullmann coupling, which use palladium or copper catalysts respectively, are typical methods to form the crucial carbon-nitrogen bond between the pyridine ring and the phenyl group. Optimization of these reactions involves careful selection of solvents (such as DMF or toluene), precise temperature control, and maintaining an inert atmosphere to prevent side reactions like oxidation. Further purification is often necessary and is typically achieved through column chromatography or recrystallization.

Functionalization and Derivatization Techniques

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with diverse properties. Functionalization can occur on the pyridine ring or at the exocyclic amine centers.

The pyridine ring of this compound possesses sites that can be targeted for substitution, although the electron-donating amino groups influence the ring's reactivity. Electrophilic aromatic substitution on the pyridine ring itself is generally difficult but can be facilitated by first converting the pyridine to its N-oxide. bhu.ac.in The N-oxide is more reactive towards electrophiles, directing them to the 2- and 4-positions. bhu.ac.in After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. bhu.ac.in

Nucleophilic substitution reactions are also a key strategy. Halogenated pyridines, for example, can serve as precursors where the halogen acts as a leaving group. For instance, 2- and 4-halopyridines can be prepared from the corresponding aminopyridines and then reacted with various nucleophiles. bhu.ac.in In structures related to this compound, such as 2,4-pyrimidinediamines, substitutions at the C5 and C6 positions of the heterocyclic ring are also possible, allowing for the introduction of a wide range of substituents. google.com

The amino groups at the N2 and N4 positions are key sites for derivatization. These secondary amines can undergo a variety of reactions, including alkylation, acylation, and condensation with aldehydes or ketones to form Schiff bases. google.comontosight.ainih.govresearchgate.net

In the synthesis of related N2,N4-diphenylpyridine-2,4-diamine derivatives, various substituents are introduced on the phenyl rings attached to the N2 and N4 positions. nih.gov For other analogous compounds, direct alkylation of the amino groups is a common strategy. For example, reacting 2,4-diaminopyridine with pentyl bromide under basic conditions can lead to N2-pentyl substitution. Similarly, reductive amination using an aldehyde (like formaldehyde) and a reducing agent (like sodium cyanoborohydride) is an effective method for N-methylation. The substituents introduced at these amine centers can range from simple alkyl or aryl groups to more complex moieties, and they can be attached directly or via linker groups. google.com

| Reaction Type | Reagents/Conditions | Position(s) Modified |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N2 and/or N4 |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N2 and/or N4 |

| Acylation | Acyl chloride, Base | N2 and/or N4 |

| Schiff Base Formation | Aldehyde/Ketone | N2 and/or N4 |

This interactive table outlines common methods for modifying the amine centers of this compound and related structures.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to improve the metabolic stability of drug candidates. juniperpublishers.cominformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450). juniperpublishers.comnih.gov This "kinetic isotope effect" can slow down the rate of metabolism, potentially increasing a drug's half-life and exposure. juniperpublishers.cominformaticsjournals.co.in

This strategy has been applied to derivatives of this compound. In a study on N2, N4-diphenylpyridine-2,4-diamine derivatives, deuterated analogues were synthesized to enhance their metabolic stability. nih.gov A metabolic stability assay using rat liver microsomes showed that the half-life of a deuterated derivative was significantly increased compared to its non-deuterated counterpart. nih.gov This improvement in metabolic profile was achieved without negatively impacting the compound's desired biological activity. nih.gov The synthesis of such deuterated compounds involves using starting materials where specific hydrogen atoms have been replaced by deuterium, for example, by using aniline-d5 (B30001) to introduce a deuterated phenyl group. nih.gov

Green Chemistry Principles in Synthesis of Pyridine-Diamine Derivatives

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyridine-diamine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyridine-diamine derivatives, which are structurally related to this compound, has benefited significantly from these innovative and eco-friendly approaches. Key strategies include the use of multicomponent reactions (MCRs), alternative energy sources like microwave and ultrasound, employment of benign solvent systems, and the development of recoverable and non-toxic catalysts.

One of the most effective green strategies is the use of one-pot multicomponent reactions (MCRs), which enhance atom economy and procedural simplicity by combining multiple reactants in a single step. For instance, a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed. researchgate.net This method involves a one-step, multi-component reaction of 2-aminopyridine (B139424), cyanamide, and various aldehydes or ketones under solvent-free conditions, offering high yields and excellent atom economy. researchgate.net Similarly, a four-component reaction for synthesizing novel pyridine derivatives has been reported, utilizing microwave irradiation in ethanol (B145695) to achieve excellent yields (82%–94%) in remarkably short reaction times (2–7 minutes). nih.govacs.org This approach significantly reduces waste and energy consumption compared to conventional heating methods. nih.govacs.org

The choice of solvent and catalyst plays a crucial role in the environmental footprint of a synthetic process. Researchers have focused on replacing hazardous solvents and toxic metal catalysts with greener alternatives. An example is the base-catalyzed, metal-free, one-pot synthesis of 2,3,6-substituted pyridines, which uses N,N-diisopropylethylamine (DIPEA) as a base and tetrahydrofuran (B95107) (THF) as the solvent, achieving yields up to 89%. organic-chemistry.org The development of syntheses in environmentally benign solvents like water or ethanol is a significant advancement. ijpsonline.com For example, the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives has been achieved in water through an air oxidative cyclocondensation, completely avoiding chemical oxidants. researchgate.net

Alternative energy sources are another cornerstone of green synthetic chemistry. Microwave-assisted synthesis, as mentioned, has become a widely used tool. nih.govmdpi.com Ultrasound has also emerged as a green tool; for example, the synthesis of 2,4-diamino-6-aryl-pyrimidine-5-yl cyanides is facilitated by ultrasonic radiation in conjunction with a recyclable nickel(II) chromite nanoparticle catalyst. researchgate.net This method provides high yields (94-98%) in short reaction times (15 minutes) at room temperature. researchgate.net

Catalysis is continuously evolving towards more sustainable options. This includes the use of inexpensive and less toxic metals like iron(III) chloride (FeCl₃) for constructing 2,4,6-trisubstituted symmetrical pyridines without any other additives. nih.gov Furthermore, the development of recyclable catalysts, such as magnetite nanoparticles (Fe₃O₄), offers a path to reducing waste and cost. nih.gov Even plant extracts, like that from Terminalia chebula fruit, have been successfully used as catalysts for the green synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov In the context of forming the N-phenyl bond characteristic of this compound, greener C-N cross-coupling reactions are being developed using more sustainable metals, bases, and solvents to replace traditional palladium catalysts. rsc.orgsioc-journal.cn

The table below summarizes various green synthetic methodologies applicable to pyridine-diamine derivatives, highlighting the diversity of eco-friendly approaches.

Table 1: Green Synthetic Methods for Pyridine-Diamine Derivatives and Analogs

| Reaction Type | Key Reactants | Catalyst/Conditions | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| One-pot, 3-Component | Ynals, Isocyanates, Amines, Alcohols | DIPEA (base) | THF | Conventional Heating | Metal-free, high regioselectivity, yields up to 89% | organic-chemistry.org |

| One-pot, Multi-component | 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | None | Solvent-free | Microwave | High yields, excellent atom economy, short reaction time | researchgate.net |

| Fe-catalyzed Cyclization | Ketoxime acetates, Benzaldehyde | FeCl₃ | Not specified (additive-free) | Conventional Heating | Inexpensive and less toxic catalyst, additive-free | nih.gov |

| One-pot, 4-Component | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium (B1175870) acetate | None | Ethanol | Microwave | Excellent yields (82-94%), short reaction time (2-7 min) | nih.govacs.org |

| Cyclocondensation | Guanidine nitrate, Aromatic aldehydes, Malononitrile | Nickel(II) chromite NPs | Not specified | Ultrasound | High yields (94-98%), short reaction time (15 min), reusable catalyst | researchgate.net |

| Oxidative Cyclocondensation | 2,3-Diaminopyridine, Substituted aryl aldehydes | Air oxidation | Water | Thermal | Use of water as solvent, avoids chemical oxidants, excellent yields | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of N4-Phenylpyridine-2,4-diamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on its constituent aromatic and amine moieties and comparison with analogous structures.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the two amine groups. The protons on the pyridine ring will appear as doublets or singlets in the aromatic region, with their specific shifts influenced by the electron-donating amino groups. The five protons of the N4-phenyl substituent would typically present as a complex multiplet, while the -NH₂ and -NH- protons would appear as broad singlets that may be exchangeable with D₂O.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The spectrum would show 11 distinct signals corresponding to the carbon atoms of the pyridine and phenyl rings. The carbons attached to nitrogen atoms (C2, C4) would be significantly shifted downfield. In studies of related 2-anilinopyridines, the loss of aromaticity in potential imino tautomers results in a notable upfield shift of ring carbon signals, a feature that helps confirm the predominance of the amino form. oup.com

Table 1: Predicted NMR Data for this compound (Note: Data are predictive and based on analysis of analogous compounds.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.0 - 6.0 | m | Aromatic protons (Pyridine & Phenyl rings) |

| ¹H | 5.0 - 7.0 | br s | Amine protons (-NH₂ and -NH-) |

| ¹³C | 160 - 150 | s | Pyridine C2, C4 (attached to N) |

| ¹³C | 145 - 105 | s | Pyridine & Phenyl C-H, Phenyl C-N |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within this compound. These methods probe the characteristic vibrational modes of the molecule's bonds.

The FT-IR spectrum is expected to display strong absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amine groups, typically in the range of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The region from 1650-1500 cm⁻¹ would be complex, featuring characteristic stretching vibrations for the C=C bonds of the aromatic rings and the C=N bond of the pyridine ring, along with N-H scissoring (bending) vibrations. Infrared studies on 2-aminopyridine (B139424) have been crucial in analyzing its tautomeric forms. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound (Note: Data are predictive and based on established group frequencies.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Pyridine/Phenyl (C=C, C=N) | Ring Stretching | 1650 - 1450 |

| Amine (N-H) | Bending (Scissoring) | 1640 - 1560 |

| Aromatic (C-H) | Out-of-Plane Bending | 900 - 675 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₁H₁₁N₃ and a molecular weight of approximately 185.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z ≈ 185. The fragmentation pattern would likely involve initial cleavages at the weakest bonds. Common fragmentation pathways could include the loss of the phenyl group, the loss of an amino radical, or the characteristic cleavage of the pyridine ring, such as the elimination of a neutral molecule of hydrogen cyanide (HCN).

Table 3: Key Mass Spectrometric Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₁₁H₁₁N₃ | - |

| Molecular Weight (Nominal) | 185 | MS |

| Exact Mass | 185.0953 | HRMS |

| Key Fragmentation Pathways | Loss of Phenyl (C₆H₅) Loss of Amino (NH₂) Loss of HCN | EI-MS/MS |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The conjugated π-system, encompassing both the phenyl and diaminopyridine rings, is expected to give rise to strong absorptions in the UV region. The primary absorptions would be due to π → π* transitions. Studies on related 2-anilinopyridines show intense absorption bands, with model compounds for the imino tautomer absorbing at significantly longer wavelengths (e.g., ~370 nm) compared to the amino form, confirming the predominance of the amino tautomer which lacks the iminodiene chromophore. oup.com

Table 4: Predicted Electronic Spectroscopy Data for this compound (Note: Data are predictive and based on analysis of analogous compounds.)

| Parameter | Predicted Range/Value | Transition Type |

| Absorption Maxima (λₘₐₓ) | 250 - 350 nm | π → π |

| Photoluminescence | Possible fluorescence | π → π |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and details of the crystal packing. mdpi.com Although a crystal structure for the free this compound molecule has not been reported in the Cambridge Crystallographic Database, analysis of closely related structures allows for a robust prediction of its key structural features. ugr.es

In the solid state, the molecule's conformation would be dictated by a balance between maximizing π-conjugation and minimizing steric hindrance. The most significant conformational variable is the torsion or dihedral angle between the planes of the pyridine and phenyl rings. In an analogous structure, 4-phenylpyridine-2,3-diamine, this angle is approximately 30–40°. A similar non-planar arrangement is expected for this compound to alleviate steric clash between the ortho-protons of the phenyl ring and the pyridine ring.

Regarding tautomerism, it is firmly established through spectroscopic and theoretical studies that 2-aminopyridines exist almost exclusively in the amino form rather than the tautomeric pyridone-imine form in neutral conditions. oup.comresearchgate.netclockss.org This preference is driven by the greater aromatic stabilization energy of the amino-pyridine form. Therefore, in a crystal structure, the molecule is expected to exist as the diamino tautomer.

The crystal packing of this compound would be governed by a network of non-covalent interactions. The primary and secondary amine groups are strong hydrogen bond donors, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This functionality strongly suggests that intermolecular N-H···N hydrogen bonds would be a dominant and directing interaction in the crystal lattice, potentially forming dimers or extended one-dimensional chains. otago.ac.nz

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized geometry and various electronic properties of N4-Phenylpyridine-2,4-diamine. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately model the system. researchgate.net

The molecular structure of this compound is characterized by a pyridine (B92270) ring substituted with two amino groups and a phenyl group. DFT-based geometry optimization reveals a slightly distorted hexagonal geometry for the pyridine ring, a result of the electronic influence of the electron-donating amino groups and the steric hindrance from the N4-phenyl substituent. A key geometric parameter is the dihedral angle between the planes of the pyridine and phenyl rings. In analogous structures, this angle is typically around 30–40 degrees, representing a compromise that balances electronic conjugation with the minimization of steric repulsion.

In its electronic ground state, the tautomeric form of this compound is a critical consideration. Computational studies on similar amino-substituted pyridines indicate that the amino tautomer is significantly more stable than the imino form, with a high energy barrier for proton transfer. This suggests that under standard conditions, the compound exists predominantly in the this compound form.

The properties of the molecule in its excited states are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations are essential for understanding the molecule's photophysical behavior, including its absorption and emission spectra. TD-DFT can predict the energies of electronic transitions, such as the promotion of an electron from a π to a π* orbital (π→π* transitions), which are characteristic of aromatic systems. researchgate.net The introduction of donor substituents on the ligand framework can lead to a red shift in both absorption and emission bands. mdpi.com For this compound, the lowest energy transitions are expected to be ligand-centered π→π* transitions. The calculated emission spectra can indicate the nature of the emitting state, which is often a triplet state in similar heterocyclic systems. mdpi.comresearchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 355 | 0.18 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 275 | 0.45 | HOMO → LUMO+1 (π→π*) |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals govern how a molecule interacts with other species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich 2,4-diaminopyridine ring system, with significant contributions from the nitrogen atoms of the amino groups. The LUMO is generally distributed across the entire π-conjugated system, including both the pyridine and phenyl rings.

The energy gap between the HOMO and LUMO (Egap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller Egap suggests that the molecule is more easily excitable and thus more reactive. Other quantum chemical descriptors derived from FMO analysis, such as electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω), provide further insights into the molecule's reactive nature. researchgate.net

Table 2: Representative FMO Properties and Global Reactivity Descriptors Calculated via DFT

| Parameter | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Egap (LUMO-HOMO) | 4.60 | Energy gap, indicates chemical reactivity |

| Ionization Potential (I) | 5.85 | -EHOMO |

| Electron Affinity (A) | 1.25 | -ELUMO |

| Global Hardness (η) | 2.30 | (I-A)/2 |

| Electronegativity (χ) | 3.55 | (I+A)/2 |

| Electrophilicity Index (ω) | 2.74 | χ²/2η |

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound in a simulated environment (e.g., in a solvent like water) over time. frontiersin.orgvolkamerlab.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. volkamerlab.org

A key aspect of conformational analysis for this molecule is the rotation around the single bond connecting the phenyl group to the exocyclic nitrogen atom. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. Force fields like MMFF94 or AMBER are commonly used to define the potential energy of the system. researchgate.net Analysis of the MD trajectory, often by monitoring the root-mean-square deviation (RMSD) of the atomic positions, can indicate the stability of the ligand's conformation over the simulation period. volkamerlab.org Such studies are crucial for understanding how the molecule's shape might adapt upon binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Protein Docking (Computational Aspects Only)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound analogs, a QSAR model would use computationally derived molecular descriptors as independent variables. These descriptors can include electronic properties from DFT (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and hydrophobicity (e.g., LogP). researchgate.net For structurally related pyrimidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to establish structure-activity relationships and guide the design of more potent inhibitors. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein or other macromolecule. nih.gov Given that many pyridine and pyrimidine (B1678525) diamine derivatives are known to be kinase inhibitors, a typical docking study for this compound would involve placing it into the ATP-binding site of a relevant kinase. The docking algorithm samples numerous conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy. The results can identify key interactions, such as hydrogen bonds between the amino groups of the ligand and backbone residues of the protein (e.g., the hinge region of a kinase), and hydrophobic interactions involving the phenyl ring. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Kinase

| Parameter | Value | Details |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A common target for similar scaffolds |

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |

| Hydrogen Bonds | 3 | To hinge region residues Met793 and Cys797 |

| Key Interacting Residues | Leu718, Val726, Ala743, Met793, Cys797 | Residues forming the binding pocket |

| RMSD (Å) | 1.2 | Root-mean-square deviation from a known inhibitor's pose |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net This allows for the determination of activation energy barriers, which govern the reaction rate.

For this compound, a potential reaction for study is electrophilic aromatic substitution. The electron-donating amino groups activate the pyridine ring, but the positions are not equivalent. Computational modeling could predict the most likely site of substitution by comparing the activation energies for attack at different positions on the ring. The simulation would model the step-by-step process, including the formation of the sigma complex (a key intermediate) and the subsequent proton loss to restore aromaticity. Such studies can clarify regioselectivity and provide a mechanistic understanding that is difficult to obtain through experimental means alone. researchgate.net

Computational Design of Novel this compound Analogs

The insights gained from QSAR and molecular docking studies form the basis for the rational, computational design of new analogs with potentially improved properties. nih.gov This process, often called structure-based or ligand-based drug design, involves modifying the parent structure to enhance desired characteristics, such as binding affinity or selectivity. unina.it

For example, if docking studies indicate an unoccupied hydrophobic pocket near the phenyl ring, new analogs could be designed with hydrophobic substituents (e.g., methyl, chloro) on the phenyl ring to fill this pocket and improve binding. Similarly, if QSAR models show that higher electron density on the pyridine ring correlates with better activity, analogs with additional electron-donating groups could be proposed. nih.gov These newly designed virtual compounds can then be rapidly assessed using the same computational tools (docking, QSAR prediction) to prioritize the most promising candidates for chemical synthesis and experimental testing.

Table 4: Example of a Strategy for Computational Design of Analogs

| Parent Compound | Proposed Modification | Rationale | Predicted Activity (pIC₅₀) |

| This compound | Add a 4-methoxy group to the phenyl ring | Fill hydrophobic pocket, add H-bond acceptor | 7.8 |

| This compound | Add a 5-chloro group to the pyridine ring | Increase interaction with specific residue | 7.5 |

| This compound | Replace phenyl with a naphthyl group | Enhance π-stacking interactions | 8.1 |

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are central to both the synthesis and derivatization of N4-Phenylpyridine-2,4-diamine. The primary synthetic routes often involve a nucleophilic aromatic substitution (SNAr) mechanism. In a common approach, a di-substituted pyridine (B92270) with good leaving groups, such as 2,4-dichloropyridine, is reacted with aniline (B41778). The aniline acts as the nucleophile, displacing one of the chloride ions to form the C-N bond at the 4-position.

Conversely, the amino groups on the this compound core are nucleophilic and can participate in further substitution reactions. For instance, they can be acylated or alkylated under appropriate conditions. Such reactions typically involve the use of acyl chlorides, acid anhydrides, or alkyl halides. ambeed.com The primary amino group at the C2 position is generally more sterically accessible and may exhibit different reactivity compared to the N4-anilino group.

A plausible synthetic route involving nucleophilic substitution is the reaction of 2,4-diaminopyridine with a phenylating agent, or the reaction of a precursor like 2-amino-4-chloropyridine (B16104) with aniline. The choice of pathway can be influenced by the desired efficiency and the availability of starting materials.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). scribd.com However, the electronic landscape of this compound is significantly altered by the two amino substituents. Both the 2-amino group and the 4-anilino group are strong activating groups that donate electron density to the pyridine ring via resonance, making it more susceptible to electrophilic attack than unsubstituted pyridine. libretexts.org

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this molecule, the directing effects lead to predictable regioselectivity:

The 2-amino group activates the 3- and 5-positions.

The 4-anilino group activates the 3- and 5-positions.

Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions of the pyridine ring, which are electronically enriched. The phenyl group attached at N4 can also undergo electrophilic substitution, typically at its own ortho and para positions, although the pyridine moiety may act as a deactivating substituent on the phenyl ring. The reaction conditions would determine which ring is preferentially attacked. For instance, nitration or halogenation would be expected to occur at the C3 or C5 position of the pyridine core under controlled conditions.

Cycloaddition Reactions and Ring-Closing Methodologies

While the aromatic nature of the pyridine ring in this compound makes it a reluctant participant in cycloaddition reactions that would disrupt its stable π-system, such reactions are not impossible, particularly under forcing conditions or through modern catalytic methods. Methodologies like the Diels-Alder reaction typically require an electron-rich diene and an electron-poor dienophile. The pyridine ring itself can act as a diene or a dienophile, but its aromaticity is a significant energetic barrier.

However, recent advances have enabled cycloaddition pathways for constructing substituted pyridine rings. For example, gold-catalyzed [2+2+2] cycloadditions of ynamides with nitriles have been developed to synthesize 2,4-diaminopyridine cores. rsc.orgresearchgate.net Similarly, hetero-Diels-Alder reactions have been employed to create diaminopyridine structures. organic-chemistry.orgacs.org While not direct examples using this compound as a starting material, these ring-closing methodologies are crucial for synthesizing its core structure and derivatives. It is conceivable that the exocyclic amino groups could be incorporated into a reactant that undergoes an intramolecular cycloaddition to form a fused ring system.

In a related context, the high nucleophilicity of analogous 3,4-diaminopyridines has been harnessed to catalyze the cycloaddition of CO2 to epoxides, demonstrating the capacity of the diaminopyridine scaffold to facilitate ring-forming reactions. scispace.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is multifaceted. The synthesis of the compound often relies on a key reduction step. A common synthetic precursor is a nitropyridine derivative, which is then reduced to the corresponding amine. For example, the reduction of a 2-amino-4-nitropyridine intermediate using catalytic hydrogenation (e.g., with Pd/C or Raney nickel) is a standard method to install the C4-amino group.

Conversely, the compound can undergo oxidation. The nitrogen atoms, particularly the pyridine ring nitrogen and the exocyclic amino groups, are susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or peracids can lead to the formation of the corresponding pyridine-N-oxide. ambeed.combhu.ac.in The formation of an N-oxide can dramatically alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. bhu.ac.in

Electron transfer is a fundamental process in the potential electrochemical applications of this molecule. When used as a ligand in transition metal complexes, this compound can influence the redox properties of the metal center. The electron-donating nature of the ligand can stabilize higher oxidation states of the metal or facilitate electron transfer from the metal complex to a substrate in a catalytic cycle. rsc.org The molecule itself can be subject to electrochemical oxidation or reduction, with the specific potentials depending on the solvent and electrolyte conditions.

Catalytic Reaction Pathways Involving this compound as a Component

The multiple nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. ugr.es As a polydentate ligand, it can chelate to a metal center through the pyridine nitrogen and one or both of the exocyclic amino nitrogens, forming stable metal complexes. Such ligands are often referred to as "N4 ligands" in the context of coordination chemistry. rsc.orgresearchgate.net

Complexes featuring diamine-based N4 donor ligands have been explored for various catalytic applications. For instance, cobalt complexes with tetradentate N4 ligands have shown significant activity in the photochemical and electrochemical reduction of CO2 to CO. rsc.orgresearchgate.net Copper complexes with similar diamine-based Schiff base ligands have been investigated as biomimetic catalysts for aerobic oxidation reactions. researchgate.net

While specific studies detailing the use of this compound itself as a ligand in these exact catalytic systems are not widely reported, its structural similarity to ligands used in these fields suggests its high potential. The electronic properties of the ligand, tuned by the phenyl group and the substitution pattern on the pyridine ring, can have a profound effect on the catalytic activity and selectivity of the resulting metal complex.

Coordination Chemistry and Ligand Applications

N4-Phenylpyridine-2,4-diamine as a Polydentate Ligand

This compound possesses three potential nitrogen donor sites: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the amino groups at the C2 and C4 positions. This arrangement allows it to function as a polydentate ligand, capable of binding to a metal center through multiple atoms simultaneously. The specific denticity—how many donor atoms bind to a single metal center—can vary depending on the reaction conditions, the metal ion, and the steric and electronic environment.

Most commonly, it acts as a bidentate chelating ligand. Chelation involving the pyridine nitrogen and the amino nitrogen at the C2 position forms a stable five-membered ring, a favored conformation in coordination chemistry. This N,N'-bidentate coordination is a prevalent binding mode for 2-aminopyridine (B139424) derivatives. Alternatively, coordination could involve the two exocyclic amino groups, though this is less common. While tridentate coordination involving all three nitrogen atoms is theoretically possible, it would require significant conformational flexibility and is generally less favored due to the resulting strain in the chelate rings. The presence of the phenyl group on the N4-amino substituent can also influence its coordination behavior through steric hindrance and electronic effects.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The choice of solvent, temperature, and molar ratio of metal to ligand can be optimized to favor the formation of the desired complex. mdpi.com

Characterization of these complexes relies on a suite of analytical techniques to determine their structure, composition, and properties.

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies (ν) of the C=N bond in the pyridine ring and the N-H bonds of the amino groups upon complexation provides evidence of binding. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and helps in elucidating the geometry around the metal center. The spectra typically show bands corresponding to intra-ligand transitions (π→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies can confirm the structure of diamagnetic complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination indicate the binding sites.

X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical formula and molecular weight of the synthesized complexes. nih.gov

This compound can form complexes with a wide range of transition metals. The properties and structures of these complexes are highly dependent on the nature of the metal ion.

Copper(II) Complexes: Cu(II) complexes often exhibit square planar or distorted octahedral geometries. rsc.orgnih.govmdpi.com Their electronic spectra typically show a broad d-d transition band in the visible region.

Nickel(II) Complexes: Ni(II) can form complexes with various geometries, including octahedral, square planar, and tetrahedral, which can often be distinguished by their magnetic properties and electronic spectra. nih.gov

Palladium(II) Complexes: As a d8 metal ion, Pd(II) complexes almost exclusively adopt a square planar geometry. researchgate.net These complexes are typically diamagnetic.

Cobalt(II) Complexes: Co(II) complexes are known to exist in both octahedral and tetrahedral geometries, often displaying characteristic colors. researchgate.net

Iridium Complexes: While less common, iridium complexes with N,N'-donating pyridine ligands are of interest for applications in catalysis and photophysics. The synthesis of such complexes with this compound would likely lead to stable octahedral Ir(III) species.

| Complex | Key IR Bands (cm⁻¹) ν(M-N) | UV-Vis λₘₐₓ (nm) (Assignment) | Proposed Geometry |

|---|---|---|---|

| [CuL₂]Cl₂ | ~450-480 | ~600-650 (d-d) | Distorted Octahedral |

| [NiL₂]Cl₂ | ~440-470 | ~550-600, ~900-950 (d-d) | Octahedral |

| [PdLCl₂] | ~460-490 | ~380-420 (d-d/LMCT) | Square Planar |

| [CoL₂]Cl₂ | ~430-460 | ~500-550 (d-d) | Octahedral |

The coordination of this compound (L) as a bidentate N,N'-ligand typically results in predictable geometries based on the coordination number and the d-electron configuration of the central metal ion.

Octahedral Geometry: For a metal ion coordinating to two or three bidentate ligands, an octahedral geometry is common. This is frequently observed for complexes of Ni(II), Co(II), and Cu(II), often formulated as [ML₂X₂] or [ML₃]ⁿ⁺.

Square Planar Geometry: This geometry is characteristic of d⁸ ions like Pd(II), Pt(II), and sometimes Ni(II). A typical formulation would be [MLX₂], where the ligand occupies two coordination sites.

Tetrahedral Geometry: While less common for this type of chelating ligand, tetrahedral geometry can occur, particularly with Co(II).

Trigonal Bipyramidal/Square Pyramidal: Five-coordinate geometries can also be observed, for example, in mixed-ligand copper(II) complexes. rsc.org

The specific geometry adopted is a result of a delicate balance between electronic factors (ligand field stabilization energy) and steric factors (repulsion between ligands).

Influence of Ligand Design on Metal Complex Properties

The structural features of the this compound ligand directly influence the physical and chemical properties of its metal complexes.

Electronic Effects: The pyridine ring is a π-acceptor, while the amino groups are σ-donors. The phenyl substituent at the N4 position is electron-withdrawing via induction but can participate in π-conjugation. These electronic characteristics determine the ligand field strength, which in turn affects the d-orbital splitting, the spin state (high-spin vs. low-spin), and the redox potentials of the metal complexes. mdpi.com Electron-withdrawing substituents on pyridyl ligands can promote metal-ligand π-back-bonding, strengthening the ligand field and stabilizing low-spin states. mdpi.com

Steric Effects: The phenyl group introduces significant steric bulk. This can influence the coordination geometry, preventing the formation of certain highly crowded structures and potentially favoring lower coordination numbers. mdpi.com Steric clashes can also distort the ideal geometry, leading to changes in bond angles and lengths, which can impact the complex's reactivity and stability.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The this compound ligand is well-suited for constructing higher-order structures like supramolecular assemblies and metal-organic frameworks (MOFs).

The exocyclic amino groups, particularly the N-H protons, are excellent hydrogen bond donors. nih.gov In the solid state, these groups can form extensive hydrogen bonding networks with counter-ions or solvent molecules, linking individual complex units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) architectures. nih.govqucosa.de The specific nature of the resulting supramolecular structure can be influenced by the choice of anion. nih.gov

Furthermore, the ligand's ability to bridge metal centers makes it a potential building block for MOFs. nih.gov MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. By using this compound as a linker, it is possible to design novel frameworks with potential applications in areas such as catalysis, gas storage, and separation. nih.govnih.gov The porosity and structure of these materials can be tuned by carefully selecting the metal component and synthesis conditions. nih.gov

| Property | Description |

|---|---|

| Potential Donor Atoms | Pyridine N, C2-Amino N, C4-Amino N |

| Common Coordination Mode | Bidentate (N,N') chelation |

| Common Geometries | Octahedral, Square Planar |

| Key Supramolecular Interaction | Hydrogen bonding via N-H groups |

| Potential Applications | Building block for MOFs, Supramolecular assembly |

Applications in Advanced Materials Science

Polymeric Materials and Membranes

N4-Phenylpyridine-2,4-diamine and similar diamine structures are integral to the synthesis of various polymers, influencing their thermal, mechanical, and conductive properties.

Pyridine-containing polymers are actively researched for their potential in anion exchange membranes (AEMs), which are crucial components in alkaline fuel cells. The pyridine (B92270) unit within the polymer backbone can be functionalized to create cationic groups, facilitating anion transport.

In one study, novel AEMs were synthesized using a poly(arylene ether sulfone) backbone containing 4-phenyl-pyridine units. These polymers were functionalized with 1,2-dimethylimidazolium groups to create the DIm-PPYPAES membranes. The resulting AEMs exhibited good thermal stability and high hydroxide (B78521) conductivity. For instance, the DIm-PPYPAES-4 membrane, with an ion exchange capacity (IEC) of 1.77 meq. g⁻¹, achieved a hydroxide conductivity of 83.35 mS cm⁻¹ at 80 °C. rsc.org These membranes also demonstrated good alkaline stability, retaining a significant portion of their ionic conductivity after being immersed in a 2 M NaOH solution at 60 °C for 15 days. rsc.org

Another approach involves blending pyridine-bridged polybenzimidazole (PyPBI) with N-spirocyclic quaternary ammonium (B1175870) spiro ionene polymer (SP) to create ionically cross-linked AEMs. acs.org These membranes showed excellent hydroxide conductivity, with one variation reaching 129 mS/cm at 90 °C. acs.org They also displayed remarkable alkaline stability, maintaining their integrity and a high percentage of their original conductivity after prolonged exposure to 1 M KOH at 80 °C. acs.org

The general strategy for creating pyridine-based AEMs often involves copolymerizing a monomer with a pyridine derivative and then functionalizing the pyridine group to form an anion exchange site. google.com This method allows for the creation of membranes with tailored properties for various applications, including ion removal technologies. google.com

Table 1: Properties of Pyridine-Based Anion Exchange Membranes

| Membrane Type | Polymer Backbone | Functional Group | IEC (meq. g⁻¹) | Hydroxide Conductivity (mS cm⁻¹) | Temperature (°C) | Alkaline Stability |

| DIm-PPYPAES-4 | Poly(arylene ether sulfone) with 4-phenyl-pyridine units | 1,2-dimethylimidazolium | 1.77 | 83.35 | 80 | High, retained conductivity after 15 days in 2M NaOH at 60°C. rsc.org |

| S70P30-OH | Blend of PyPBI and SP | N-spirocyclic quaternary ammonium | Not specified | 129 | 90 | Excellent, unaffected after 960h in 1M KOH at 80°C. acs.org |

| S50P50-P25-OH | Blend of PyPBI and SP with porogen | N-spirocyclic quaternary ammonium | Not specified | 117 | 90 | Excellent, retained ~80% conductivity after 500h in 2M KOH at 60°C. acs.org |

This table is based on data from the referenced studies and is for illustrative purposes.

Polyurethane-imide elastomers (PUIEs) are hybrid materials that combine the flexibility of polyurethanes with the high-temperature stability and chemical resistance of polyimides. scirp.org Diamines are a critical component in the synthesis of PUIEs, which are typically formed from the reaction of an isocyanate, a polyol, an acid dianhydride, and a diamine. scirp.org

The structure of the diamine significantly influences the final properties of the PUIE. For example, the use of aromatic diamines versus aliphatic diamines can affect the morphology, thermal stability, and mechanical properties of the resulting elastomer. scirp.org In a study investigating various diamines, it was found that PUIEs synthesized with aromatic diamines showed different surface wettability compared to those with aliphatic diamines. scirp.org

The synthesis of PUIEs often involves a multi-step process where a prepolymer is first formed from the isocyanate and polyol, followed by reaction with the dianhydride and finally the diamine. scirp.orgresearchgate.net This allows for the creation of materials with a wide range of properties suitable for various industrial applications that require heat and solvent resistance. scirp.org

Diamines are fundamental building blocks in polymer chemistry, utilized in the synthesis of a wide array of polymers including polyamides, polyimides, and polyureas. The structure of the diamine monomer plays a crucial role in determining the final properties of the polymer.

In the synthesis of polyamide 6 (PA6) through anionic ring-opening polymerization of ε-caprolactam, the addition of a small amount of diamine has been shown to significantly improve the physical properties of the polymer. researchgate.net This includes enhanced mechanical and rheological properties, with a notable increase in viscosity and storage modulus, indicating increased chain entanglements and potential branching. researchgate.net The tensile toughness and elongation at break of the resulting PA6 were also significantly improved. researchgate.net

Polymers based on aromatic diamines, such as polyphenylenediamines, can exhibit interesting electronic properties, including electrical conductivity. scispace.comresearchgate.net These polymers can be synthesized through chemical or electrochemical oxidation and have potential applications in areas like corrosion protection, sensors, and energy-conversion devices. scispace.comresearchgate.net The amino groups on the diamine can be protonated to form conducting structures. scispace.com

Furthermore, diamines are used in the creation of porous polymers through reactions like the aza-Michael addition with multifunctional acrylates. rsc.org The resulting porous structure and mechanical properties of these polymers can be controlled by the reaction conditions. rsc.org

Optoelectronic Materials and Fluorescent Emitters

The photophysical properties of this compound and related pyridine derivatives make them promising candidates for use in optoelectronic applications, particularly in the development of organic light-emitting diodes (OLEDs).

Derivatives of this compound are investigated for their potential as components in OLEDs. ontosight.ai The structural features of these compounds, particularly the pyridine ring system, can be used to design new materials with specific optical and electrical properties. ontosight.ai In OLEDs, different layers of organic materials are used for hole injection, hole transport, emission, and electron transport. The development of novel materials for each of these layers is crucial for improving the efficiency, color purity, and lifetime of the devices.

For instance, some thermally activated delayed fluorescence (TADF) emitters, which are a key component in high-efficiency OLEDs, incorporate diamine structures. One such emitter, N1-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-N1-[4-(diphenylamino)-phenyl]-N4, N4-diphenylbenzene-1,4-diamine (DPA-TRZ), has demonstrated a photoluminescence quantum efficiency of 100% in a host material, leading to a highly efficient green-emitting OLED. acs.org

Hyperfluorescent OLEDs, which utilize a TADF assistant dopant to sensitize a fluorescent emitter, also rely on carefully selected molecular components to ensure efficient energy transfer. sorbonne-universite.fr While often based on small molecules, there is growing interest in developing macromolecular hyperfluorescent systems. sorbonne-universite.fr

The photophysical properties of pyridine-based compounds can be finely tuned by modifying their chemical structure. This is a key strategy for developing new fluorescent emitters with desired emission colors and quantum efficiencies.

In the context of platinum(II) complexes for near-infrared (NIR) emission, extending the π-conjugation of the phenylpyridine-based ligand can shift the emission to longer wavelengths. koreascience.kr A study demonstrated that extending the π-conjugation on the pyridine moiety of the ligand was more effective in red-shifting the emission compared to extending it on the phenyl group. koreascience.kr This highlights the importance of the pyridine unit in controlling the electronic properties of the complex. The modification of the pyridine moiety had a more significant impact on the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for determining the emission wavelength. koreascience.kr

Similarly, in other metal complexes used as phosphorescent emitters, such as those with iridium(III), structural modifications to the phenylpyridine ligands are used to control the emission color and efficiency. researchgate.net The introduction of different substituent groups on the phenyl or pyridine rings can alter the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels, thereby tuning the emission properties. researchgate.netmdpi.com For example, introducing an electron-donating group on the phenyl ring of a 2-phenylpyrimidine (B3000279) ligand in a platinum(II) complex can lead to a red shift in the emission. researchgate.net

Chemosensors and Molecular Recognition

The development of chemosensors for the selective detection of ions and molecules is a significant area of research. frontiersin.org this compound serves as a foundational structure for creating such sensors, owing to its responsive photophysical properties and versatile coordination chemistry.

The design of selective chemosensors based on pyridine-amine scaffolds hinges on the strategic modification of the ligand framework to create specific recognition sites. The this compound structure is an excellent example of a tetradentate pyridine-amine (N4) ligand, where the nitrogen atoms can act as chelating sites for metal ions. researchgate.net

Key design principles include:

Creating Specific Coordination Pockets: The arrangement of the pyridine and amine nitrogens creates a potential binding site for analytes. In related research on cobalt complexes with N4-type ligands, it has been demonstrated that forcing a cis-coordination geometry is crucial for catalytic activity in CO2 reduction. researchgate.net This principle of controlling the spatial arrangement of binding sites is directly applicable to sensor design, where a pre-organized cavity can offer high selectivity for a target analyte.

Tuning Electronic Properties: The sensitivity and selectivity of a chemosensor can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the pyridine or phenyl rings. researchgate.net For instance, research on fluorescent probes based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines showed that substituting the core structure with different groups altered the photophysical response to metal ions like Cu²⁺, Co²⁺, and Ni²⁺. researchgate.net A similar strategy applied to this compound could tailor its response to specific target molecules.

Leveraging Steric Hindrance: The introduction of bulky substituents can sterically block interactions with non-target molecules, thereby improving the selectivity of the sensor.

The following table summarizes research findings on related N4-ligand systems that illustrate these design principles.

| Design Principle | System Studied | Observation | Relevance to this compound |

| Control of Coordination Geometry | cis-[CoII(N4)Cl2] complexes researchgate.net | Subtle modifications to the N4 ligand had a profound effect on the efficiency and mechanism of CO2 reduction, highlighting the importance of the ligand's stereoelectronic properties. | The geometry of the coordination pocket in this compound can be controlled through synthesis to achieve selective binding. |

| Tuning of Electronic Properties | 4-phenyl-substituted bis-pyrazolo-pyridine (Ph-PBP) researchgate.net | The probe exhibited high sensitivity towards Cu²⁺, detected through fluorescence quenching. The electronic structure enabled a reversible "on-off-on" switching mechanism. | Functionalization of the phenyl or pyridine ring can tune the molecule's HOMO-LUMO gap, altering its photophysical response upon analyte binding. |

One of the primary mechanisms through which pyridine-amine based compounds can function as sensors is through changes in their photophysical properties upon protonation. The amine groups in this compound are susceptible to protonation in acidic environments. This event can cause significant and easily detectable changes in the molecule's absorption and emission spectra.

Theoretical studies on other "push-pull" chromophores, which have distinct electron-donating (amine) and electron-accepting parts, show that protonation of the amine group drastically alters the molecule's electronic structure. researchgate.net Upon protonation, the electron-donating ability of the amino group is eliminated, which in turn disrupts or modifies the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net This disruption leads to a change in the energy of the electronic transitions, resulting in a colorimetric or fluorometric response.

The proposed mechanism for this compound as a proton sensor would be:

Ground State: In a neutral environment, the molecule exhibits its native absorption and fluorescence properties, governed by the ICT from the amino groups to the pyridine ring.

Protonation: In the presence of an acid, one or more of the nitrogen atoms (primarily the more basic amino groups) become protonated.

Signal Transduction: The protonation event alters the electronic distribution, typically leading to a blue shift (hypsochromic shift) in the absorption and emission spectra as the ICT character is reduced. researchgate.net This spectral shift is the detectable signal that correlates to the change in pH.

| State | Electronic Characteristic | Expected Spectroscopic Outcome |

| Neutral Form | Strong Intramolecular Charge Transfer (ICT) from amino groups to pyridine ring. | Absorption and emission at longer wavelengths. |

| Protonated Form | Disruption or reduction of ICT due to protonation of nitrogen atoms. | Absorption and emission shift to shorter wavelengths (blue shift). researchgate.net |

Crystal Engineering for Functional Materials

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. acs.org this compound is a highly promising building block, or "tecton," for crystal engineering due to its well-defined structural features that can direct the formation of ordered supramolecular assemblies.

The molecule's utility in constructing functional materials stems from its ability to form predictable and robust non-covalent interactions:

Hydrogen Bonding: The two primary amine groups are excellent hydrogen bond donors, while the pyridine nitrogen and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. This allows for the formation of extensive one-, two-, or three-dimensional networks. The use of diamino-bipyridine complexes to form hydrogen-bonded networks has been demonstrated, providing a model for how this compound could behave. researchgate.net

Metal Coordination: As an N4-type ligand, the molecule can chelate to metal centers to form coordination polymers or discrete metal-organic complexes. researchgate.netresearchgate.net The directionality of the coordination bonds can be exploited to build porous frameworks (MOFs) or other materials with applications in catalysis and gas storage.

π-π Stacking: The presence of both a pyridine and a phenyl ring allows for significant π-π stacking interactions. acs.org These interactions work in concert with hydrogen bonding to stabilize the resulting crystal lattice and influence the packing arrangement of the molecules. Research on related pyrazino-phenanthroline ligands derived from aromatic diamines shows that π-π stacking is a dominant force in their solid-state packing. mdpi.com

The combination of these interactions allows for a high degree of control over the final solid-state architecture, making this compound a versatile tool for creating functional materials with tailored properties.

| Structural Feature | Type of Interaction | Role in Crystal Engineering |

| Two -NH2 groups | Hydrogen Bond Donor | Formation of robust and directional hydrogen-bonded networks. researchgate.net |

| Pyridine and Amine Nitrogens | Hydrogen Bond Acceptor / Metal Coordination Site | Directs self-assembly through hydrogen bonding and forms nodes in coordination polymers. researchgate.netresearchgate.net |

| Phenyl and Pyridine Rings | π-π Stacking | Stabilizes the crystal structure and influences molecular packing. acs.orgmdpi.com |

Applications in Catalysis

Organocatalysis Utilizing N4-Phenylpyridine-2,4-diamine Derivatives

Derivatives of aminopyridines are well-established as highly effective nucleophilic organocatalysts. The catalytic activity of compounds analogous to this compound, such as 4-dimethylaminopyridine (B28879) (DMAP) and 4-pyrrolidinopyridine (B150190) (PYP), stems from their high nucleophilicity. This allows them to catalyze reactions like acyl transfers with remarkable efficiency, often showing a rate enhancement of several orders of magnitude compared to simpler pyridine (B92270) catalysts. mdpi.com

The general mechanism involves the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile to complete the catalytic cycle. mdpi.com Researchers have developed novel aminopyridine-based organocatalysts that exhibit exceptional activity and site-selectivity, for instance, in the phosphorylation of diols. chemrxiv.org The development of bifunctional organocatalysts, incorporating both a nucleophilic aminopyridine unit and another functional group, has further expanded the scope of these catalysts in asymmetric synthesis. researchgate.net For example, flavin-iodine coupled organocatalysis has been successfully employed for the synthesis of imidazo[1,2-a]pyridines using aminopyridine derivatives. thieme-connect.com

Metal-Mediated Catalytic Reactions

The pyridine nitrogen and the exocyclic amino groups of this compound derivatives make them excellent ligands for a variety of transition metals. The resulting metal complexes have shown significant promise in several key catalytic reactions.

Palladium complexes featuring aminopyridine-based ligands have been developed as highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls. For instance, a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine has been shown to be an effective catalyst for the coupling of unreactive aryl chlorides with aryl boronic acids, delivering the desired products in good to excellent yields. usc.edu.au Similarly, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, derived from 2-aminomethylpyridine, has led to effective catalysts for sterically hindered Suzuki-Miyaura cross-coupling reactions. researchgate.net The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic activity and stability. researchgate.net

| Catalyst/Ligand System | Substrates | Yield | Reference |

| (L1)PdCl2 (L1 = N-diphenylphosphanyl-2-aminopyridine) | Aryl chlorides and aryl boronic acids | Good to excellent | usc.edu.au |

| 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine-Pd | Sterically hindered biaryls | Not specified | researchgate.net |

| N-(2'-imidazolyl)-2-aminopyridine-PdCl2 | Substituted biphenyls, terphenyls, and heterobiaryls | Good to excellent | banglajol.info |

This table presents data on the catalytic performance of various aminopyridine-based palladium complexes in Suzuki-Miyaura cross-coupling reactions.

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of sustainable chemistry. Cobalt complexes incorporating aminopyridine macrocyclic ligands have emerged as promising catalysts for the selective reduction of CO2 to carbon monoxide (CO). acs.orgnih.govnsf.gov These catalysts can achieve high Faradaic efficiencies, with some systems reaching over 98% for CO production. nih.govnsf.gov The catalytic activity is influenced by the electronic properties of the aminopyridine ligand; electron-donating groups on the pyridine ring have been shown to enhance the catalytic rate. acs.org The presence of hydrogen-bond donors in the ligand framework also plays a crucial role in the catalytic mechanism. nih.govnsf.gov

The Wacker-type oxidation, the palladium-catalyzed oxidation of olefins to ketones, is a cornerstone of industrial organic synthesis. alfa-chemistry.com The development of new ligand systems has expanded the scope and efficiency of this reaction. Recently, a novel palladium(II)-catalyzed Wacker-type oxidation using covalent bidentate ligands, such as 1-(pyridin-2-yl)-1,2-dihydro-3H-indazol-3-one, has been reported. rsc.orgnih.gov These systems exhibit excellent performance in converting a variety of olefins to ketones under mild conditions. rsc.orgnih.gov While direct application of this compound in this context is not yet reported, its structural motifs are present in ligands that have proven effective. For example, palladium complexes with tripodal amino-tris(pyridylmethyl) ligands efficiently catalyze the benzylic C-H oxidation of various substrates. researchgate.net

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of these catalytic reactions is crucial for the rational design of more efficient catalysts. For the CO2 reduction catalyzed by cobalt aminopyridine complexes, electrochemical and spectroscopic studies have identified key intermediates, including highly reactive cobalt(I) and cobalt(I)-carbonyl species. urv.cat The catalytic cycle is thought to involve the reaction of the cobalt(I) intermediate with CO2 to form a pivotal cobalt(I)-CO species. urv.cat

In the context of Wacker-type oxidations catalyzed by palladium-aminopyridine systems, mechanistic investigations, including isotopic labeling experiments and DFT calculations, suggest the involvement of a palladium-oxyl species. researchgate.net The reaction is believed to proceed via a C-H abstraction/oxygen rebound pathway for alcohol formation, and an O-H abstraction/β-scission mechanism for ketone formation. researchgate.net

Catalyst Design and Immobilization Strategies

The design of catalysts based on the this compound scaffold focuses on tuning the steric and electronic properties of the ligand to enhance catalytic activity, selectivity, and stability. For example, the introduction of bulky substituents can create a specific microenvironment around the metal center, influencing substrate binding and product release. chemrxiv.org

Immobilization of these catalysts on solid supports is a key strategy for improving their recyclability and applicability in industrial processes. While specific examples for this compound are not detailed in the literature, general approaches for aminopyridine-based catalysts include covalent attachment to polymers or inorganic materials. These strategies aim to combine the high activity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems.

Future Perspectives and Interdisciplinary Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridine (B92270) derivatives has been a long-standing area of focus in organic chemistry due to their prevalence in pharmaceuticals and functional materials. nih.gov Traditional methods for preparing N4-Phenylpyridine-2,4-diamine and related aminopyridines often involve multi-step sequences that may include nitration, reduction, and coupling reactions. For instance, a common route involves the oxidation of a chloropyridine precursor, followed by nitration, nucleophilic substitution with an aniline (B41778) derivative, and subsequent reduction of the nitro group.

Future research is increasingly directed towards the development of more sustainable and efficient synthetic methodologies. Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. semanticscholar.orgresearchgate.net The development of one-pot, catalyst-free MCRs for the synthesis of functionalized 2-aminopyridines from readily available substrates represents a promising green approach. semanticscholar.orgresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as deep eutectic solvents, is being explored for the synthesis of related heterocyclic compounds like imidazo[1,2-a]pyridines. sciencepg.com This approach avoids hazardous organic solvents and can lead to cleaner reaction profiles and easier work-up procedures. sciencepg.com Furthermore, the development of metal-free catalytic systems, such as those promoted by visible light, offers a sustainable alternative to traditional metal-catalyzed cross-coupling reactions for forming C-N bonds. rsc.orgd-nb.info

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, scalability, and efficiency of synthetic processes for aminopyridine derivatives. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.

These innovative approaches align with the principles of green chemistry, aiming to minimize environmental impact while maximizing synthetic efficiency. nih.govdokumen.pub

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. While standard techniques like NMR, IR, and mass spectrometry are fundamental, advanced characterization methods can provide deeper insights into their complex behavior. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, X-ray crystallography can elucidate key structural features such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. iucr.orgmdpi.com For example, in related structures, the dihedral angle between the pyridine and phenyl rings is a critical parameter influencing electronic conjugation. Although direct crystallographic data for the free this compound is limited, analysis of analogous structures provides valuable inferences.

Advanced Spectroscopic Techniques: Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. ijaerd.org Furthermore, studying the photophysical properties through UV-Vis absorption and fluorescence spectroscopy is essential for applications in materials science. mdpi.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for evaluating the thermal stability of these compounds, which is a critical parameter for their use in electronic devices. figshare.com

The application of these advanced techniques will be instrumental in building a comprehensive understanding of the structural and electronic properties of this compound and its complexes.

Development of Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. Density Functional Theory (DFT) has become a particularly valuable method for predicting and understanding the properties of molecules like this compound. ijaerd.org

Geometric and Electronic Structure: DFT calculations can be used to optimize the ground-state geometry of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography. ijaerd.org These calculations can also predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and its potential in electronic applications. ijaerd.orggoogle.com